molecular formula C12H14O2 B1384894 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 883531-98-4

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B1384894
CAS No.: 883531-98-4
M. Wt: 190.24 g/mol
InChI Key: ZLUFGXCLINKKNV-UHFFFAOYSA-N
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Description

Substituent Effects on Reactivity and Stability

Compared to analogs like 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde and 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde , the positional isomerism of substituents significantly alters electronic and steric profiles:

Compound Key Differences
4-Methoxy-1-carbaldehyde Strongest conjugation due to para-substituents
5-Methoxy-2-carbaldehyde Reduced resonance (meta-substitution)
7-Methyl-2-carbaldehyde Steric hindrance from methyl group

Structural and Functional Comparisons

  • 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid :

    • Replacing -CHO with -COOH increases hydrogen-bonding capacity.
    • Higher melting point (149°C vs. 85°C for the aldehyde).
  • 7-Methoxy-N-(4-methoxyphenyl)tetralin-2-amine :

    • The amine group enables intermolecular hydrogen bonding, absent in the aldehyde.
  • Trifluorinated tetralins :

    • Fluorine substitution enhances metabolic stability but reduces electron density.

Properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUFGXCLINKKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC2=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651254
Record name 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-98-4
Record name 5,6,7,8-Tetrahydro-4-methoxy-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883531-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Naphthalene Derivatives

Partial hydrogenation of naphthalene derivatives forms the tetrahydronaphthalene structure. For example:

  • Starting material : Naphthalene-1-carbaldehyde derivatives.
  • Conditions : Catalytic hydrogenation (e.g., H₂/Pd-C or Raney nickel) under high pressure (100–150 bar) and elevated temperatures (80–120°C).
  • Functionalization : Methoxy groups are introduced via nucleophilic substitution or protective group strategies.

Oxidation of Tetrahydronaphthalene Alcohols

Aldehyde groups are introduced through controlled oxidation of primary alcohols:

  • Reagents : Tetra-$$n$$-propylammonium perruthenate (TPAP) or pyridinium chlorochromate (PCC).
  • Example :
    $$
    \text{5,6,7,8-Tetrahydronaphthalene-1-methanol} \xrightarrow{\text{TPAP/NMO}} \text{4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde}
    $$
    Yields up to 88% are achievable with TPAP in dry acetonitrile.

Stepwise Synthetic Routes

Route 1: Hydrogenation-Oxidation Sequence

Step Description Conditions Yield
1 Partial hydrogenation of naphthalene-1-carbaldehyde H₂ (110 bar), Raney Ni, 100°C, 4h 67%
2 Methoxylation via nucleophilic substitution NaOMe, DMF, 80°C 72%
3 Oxidation of alcohol to aldehyde TPAP/NMO, CH₃CN, rt 88%

Route 2: Direct Functionalization

  • Starting material : 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde.
  • Methoxylation :
    $$
    \text{Tetrahydronaphthalene-1-carbaldehyde} \xrightarrow{\text{MeONa, CuI}} \text{4-Methoxy derivative}
    $$
    Copper(I) iodide catalyzes methoxy group installation at the 4-position.

Critical Reaction Parameters

Parameter Optimization Insights
Temperature Hydrogenation requires >80°C for complete saturation; oxidation proceeds efficiently at rt.
Catalyst Raney nickel outperforms Pd-C in partial hydrogenation.
Solvent Dry acetonitrile minimizes side reactions during TPAP-mediated oxidation.
Purification Silica gel chromatography (petroleum ether/EtOAc) isolates the aldehyde with >95% purity.

Industrial Scalability Challenges

  • Cost : TPAP is expensive for large-scale use; alternatives like MnO₂ or IBX (2-iodoxybenzoic acid) are being explored.
  • Byproducts : Over-oxidation to carboxylic acids occurs with strong oxidants (e.g., KMnO₄).
  • Safety : Methoxylation reactions require strict moisture control to prevent hydrolysis.

Research Gaps and Opportunities

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products

    Oxidation: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations:

  • Aldol Reactions : The aldehyde functionality can participate in aldol reactions to form β-hydroxy carbonyl compounds.
  • Condensation Reactions : It can undergo condensation with amines to form imines and related derivatives, which are valuable intermediates in pharmaceuticals.

Case Study: Synthesis of Novel Antioxidants

Recent studies have focused on synthesizing novel antioxidants using this compound as a precursor. These compounds demonstrated significant radical scavenging activity, indicating potential applications in food preservation and cosmetics .

Fragrance Formulation

Due to its pleasant aroma profile, this compound is explored in the fragrance industry. Its application includes:

  • Malodour Blocking Agents : It has been incorporated into perfume compositions to mask unpleasant odors by acting on specific olfactory receptors .

Case Study: Development of Eco-friendly Fragrances

A patent describes the use of this compound in developing eco-friendly perfume formulations that reduce reliance on synthetic fragrances while maintaining desirable scent profiles .

Material Science

In material science, this compound is being investigated for its properties as a potential additive in polymer formulations:

  • Polymer Composite Materials : The incorporation of this compound into polyurethane systems has shown improvements in mechanical properties and thermal stability .

Case Study: Enhancing Polyurethane Coatings

Research indicates that adding this compound to polyurethane coatings enhances their resistance to moisture and UV degradation. This application is particularly relevant for outdoor materials and coatings .

Mechanism of Action

The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Key Differences References
4-Methoxy-5,6,7,8-Tetrahydronaphthalene-1-Carbaldehyde -CHO at C1, -OCH₃ at C4 Reference compound
5,6,7,8-Tetrahydro-4-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde -CHO at C2, -OCH₃ at C4, methyl groups at C5 and C8 Steric hindrance from methyl groups; aldehyde position affects reactivity
4-Ethoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxaldehyde -OCH₂CH₃ (ethoxy) at C4 Longer alkoxy chain increases lipophilicity
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde -CHO at C2, ketone (=O) at C1, -OCH₃ at C6 Ketone group introduces electrophilicity; positional isomerism alters reactivity
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile -CN (nitrile) at C1 Nitrile’s strong electron-withdrawing nature enhances stability

Physical and Electronic Properties

  • Lipophilicity : Ethoxy-substituted analogs (e.g., ) are more lipophilic than methoxy derivatives due to longer alkyl chains, influencing membrane permeability in biological systems.
  • Electronic Effects : The -CHO group in the reference compound withdraws electron density, making C1 electrophilic. In contrast, nitrile (-CN) or acetyl (-COCH₃) substituents (e.g., ) further enhance electron withdrawal, stabilizing intermediates in heterocyclic syntheses.

Biological Activity

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde (CAS: 883531-98-4) is a chemical compound with the molecular formula C12H14O2. It is characterized by a methoxy group and an aldehyde functional group attached to a tetrahydronaphthalene structure. This compound has garnered interest in various biological studies due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were determined, showcasing its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods revealed that it effectively scavenges free radicals. The half-maximal effective concentration (EC50) values were found to be relatively low, indicating strong antioxidant potential.

Anti-inflammatory Effects

In recent studies, the anti-inflammatory effects of this compound were investigated using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. This suggests its potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to a reduction in infection symptoms and bacterial load compared to controls.
  • Research on Antioxidant Mechanisms : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and highlighted how modifications to the tetrahydronaphthalene structure can enhance antioxidant activity.
  • Inflammation Model Studies : In vivo studies demonstrated that administration of this compound resulted in decreased paw edema in rats subjected to inflammatory stimuli.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, and how can reaction efficiency be optimized?

The compound can be synthesized via Friedel-Crafts acylation or sulfonation followed by oxidation. A validated method involves reacting a tetrahydronaphthalene precursor with a carbonylating agent (e.g., phosphorus pentachloride) in dichloromethane under nitrogen, followed by AlCl₃-catalyzed cyclization . Key parameters for optimization include:

  • Temperature control : Maintain 38–44°C during acylation to avoid side reactions.
  • Catalyst stoichiometry : Use a 3:1 molar ratio of AlCl₃ to substrate for maximal yield.
  • Reaction monitoring : Track progress via GC or TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

Characterization relies on:

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the methoxy group (~δ 3.8 ppm) and aldehyde proton (~δ 10.1 ppm). ¹³C NMR confirms the carbaldehyde carbon at ~δ 190–200 ppm.
  • X-ray crystallography : Resolve stereochemistry and confirm tetrahydronaphthalene ring conformation (e.g., PDB-deposited structures of analogous carbaldehydes) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 219.1 (calculated for C₁₃H₁₄O₂) .

Q. What are the key solubility and stability considerations for handling this compound in lab settings?

  • Solubility : Highly soluble in dichloromethane, THF, and DMSO; sparingly soluble in water.
  • Stability : Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent aldehyde oxidation. Avoid prolonged exposure to light or moisture, which can degrade the methoxy group .

Advanced Research Questions

Q. How can ligand-binding interactions between this carbaldehyde and cellular retinol-binding protein 1 (CRBP1) be studied?

  • Crystallographic studies : Co-crystallize CRBP1 with the compound using vapor diffusion (1.3 Å resolution). Analyze binding pockets with software like PyMOL to identify key residues (e.g., Arg58 and Tyr60) involved in aldehyde coordination .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into CRBP1 (ΔH ≈ –15 kcal/mol suggests strong hydrophobic interactions) .

Q. What analytical methods are suitable for detecting trace amounts of this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm) with gradient elution (water:acetonitrile + 0.1% formic acid). Monitor transitions m/z 219.1 → 147.0 (quantifier) and 219.1 → 131.0 (qualifier) .
  • Sample preparation : Extract with SPE cartridges (C18 phase) and derivatize with 2,4-dinitrophenylhydrazine to enhance detection limits (LOQ = 0.1 ng/mL) .

Q. How can contradictory toxicity data between in vitro and in vivo models be resolved?

  • Dose-response reconciliation : Compare systemic effects (e.g., hepatic/renal toxicity) using OECD guidelines. For example, in vitro IC₅₀ values (e.g., 50 µM in HepG2 cells) may not align with in vivo LD₅₀ (e.g., 200 mg/kg in mice) due to metabolic differences .
  • Mechanistic studies : Use RNA-seq to identify pathways (e.g., CYP450 upregulation) that detoxify the compound in vivo but are absent in cell cultures .

Q. What computational approaches predict the compound’s reactivity in catalytic applications?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap ≈ 5 eV indicates moderate electrophilicity).
  • Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) to predict regioselective oxidation products .

Methodological Notes

  • Toxicological assays : Prioritize OECD-compliant tests (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity) .
  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if asymmetric synthesis is attempted .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Reactant of Route 2
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4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

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